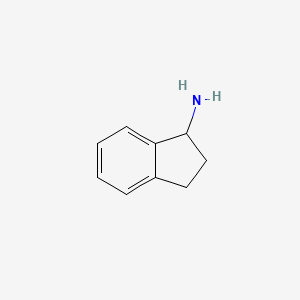

1-Aminoindan

描述

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 34698-41-4, represents a primary amine derivative of the indane structural framework. The compound possesses the molecular formula C₉H₁₁N and exhibits a molecular weight of 133.19 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is 2,3-dihydro-1H-inden-1-amine, which accurately reflects its structural composition as a reduced indene system bearing an amino substituent.

The nomenclature diversity surrounding this compound reflects its widespread study across multiple chemical disciplines. Alternative systematic names include 1-indanamine, indan-1-ylamine, and 1-indanylamine. The compound is also referenced as 1H-inden-1-amine, 2,3-dihydro-, particularly in chemical databases and regulatory documentation. The European Community number 252-158-7 serves as an additional identifier within European chemical registration systems.

Table 1: Chemical Identity and Physical Properties of this compound

The compound demonstrates characteristic physical properties that align with its structural features as an aromatic amine. The relatively low melting point of 15°C indicates limited intermolecular hydrogen bonding despite the presence of the primary amino group. The compound exists as a clear, colorless to light yellow liquid under standard conditions, with air sensitivity requiring appropriate storage protocols.

Historical Development and Discovery

The synthetic development of this compound traces its origins to the mid-20th century when researchers began exploring aminoindane derivatives for their potential pharmaceutical applications. Early synthetic approaches focused on the reduction of corresponding ketone precursors and the manipulation of indene-based starting materials. The compound gained particular prominence through its identification as a metabolite of rasagiline, a selective monoamine oxidase-B inhibitor developed for Parkinson's disease treatment.

Historical synthesis methodologies have evolved significantly since the initial preparations. The classical approach involved the reduction of 1-indanone oximes using hydrogenation techniques with Raney nickel catalysis. This method, described in patent literature from the 1980s, achieved substantial yields of racemic this compound through controlled reduction conditions. The process typically involved the formation of 1-indanone oxime from 1-indanone using hydroxylamine and base conditions, followed by catalytic hydrogenation at moderate pressures.

Resolution of racemic this compound into its individual enantiomers represented a significant advancement in the field. Early resolution attempts utilized N-acetylleucine as a resolving agent, though these methods proved inefficient with low yields. Subsequent improvements employed R-N-acetyl-3,4-dimethoxyphenylalanine as a more effective resolving agent, achieving substantially improved yields of the desired R-enantiomer. This development proved crucial for pharmaceutical applications where enantiomeric purity directly impacts therapeutic efficacy.

Table 2: Historical Synthesis Methodologies for this compound

Contemporary synthetic approaches have introduced more sophisticated methodologies, including -hydride shift mediated carbon-hydrogen bond functionalization reactions. These modern techniques demonstrate improved efficiency and selectivity compared to classical methods, reflecting advances in organometallic catalysis and reaction design.

Structural Isomerism and Positional Specificity

The structural framework of this compound exhibits complex isomeric relationships that significantly influence its chemical and biological properties. The compound exists as a positional isomer of 2-aminoindane, with the amino group attachment position determining distinct pharmacological profiles. This positional specificity creates fundamentally different molecular architectures despite identical molecular formulas.

This compound demonstrates stereochemical complexity through the presence of a chiral center at the carbon bearing the amino group. The compound naturally occurs as a racemic mixture of R and S enantiomers, with the R-enantiomer exhibiting significant pharmacological activity. The R-enantiomer, specifically designated as (R)-1-aminoindan, serves as the major metabolite of rasagiline and demonstrates neuroprotective properties independent of monoamine oxidase inhibition.

The structural distinction between this compound and 2-aminoindane extends beyond mere positional differences to encompass profound differences in biological activity. While 2-aminoindane demonstrates significant monoamine reuptake inhibition and psychostimulant effects, this compound shows markedly reduced activity in these areas. Specifically, this compound inhibits norepinephrine reuptake 28-fold less potently than 2-aminoindane and dopamine reuptake 300-fold less potently.

Table 3: Comparative Analysis of Aminoindane Isomers

The enantiomeric properties of this compound reveal additional layers of structural complexity. The R-enantiomer demonstrates enhanced striatal dopaminergic neurotransmission and improved motor function in animal models, effects that occur independently of monoamine oxidase inhibition. This enantiomeric selectivity underscores the importance of three-dimensional molecular architecture in determining biological activity.

The positional isomerism between this compound and 2-aminoindane also manifests in their respective derivative chemistry. While both compounds serve as precursors for pharmaceutically relevant molecules, their distinct reactivity patterns and biological profiles have led to the development of different therapeutic applications. The rigid indane scaffold present in both isomers provides structural constraints that influence conformational preferences and receptor binding interactions, contributing to their divergent pharmacological profiles.

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902754 | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34698-41-4, 61949-83-5 | |

| Record name | (±)-1-Aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction remains a cornerstone for synthesizing this compound. This method involves the reductive amination of 1-indanone using ammonium formate or formamide under elevated temperatures. For instance, Talwar et al. achieved a 90% yield by reacting 1-indanone with ammonium formate in methanol at 80°C for 12 hours under inert conditions. The reaction proceeds via a chemoselective reduction of the ketone group, followed by intramolecular cyclization to form the bicyclic amine.

Key Reaction Parameters:

This method is advantageous due to its simplicity and commercial availability of starting materials. However, scalability is limited by the need for strict temperature control and prolonged reaction times.

Gabriel Synthesis

The Gabriel synthesis, utilizing phthalimide derivatives, offers an alternative pathway. Racemic this compound is synthesized by alkylating phthalimide with 1-bromoindane, followed by hydrazinolysis to release the free amine. Early work by Lutz and Wayland demonstrated this approach using trans-2-bromoindan-1-ol treated with excess ammonia. While effective, this method suffers from moderate yields (50–60%) and challenges in separating byproducts.

Catalytic Hydrogenation and Reductive Amination

Transition Metal-Catalyzed Methods

Palladium and nickel catalysts enable efficient reductions of nitroindanes or imines to this compound. A notable example involves hydrogenating 1-nitroindane over Raney nickel at 50–100°C under 3–5 bar H₂ pressure, yielding 85–90%. Recent advances employ heterogeneous catalysts like Pd/C in polar aprotic solvents (e.g., dimethylformamide), enhancing reaction rates and selectivity.

-Hydride Shift-Mediated Synthesis

A groundbreaking method reported by the RSC leverages a-hydride shift to functionalize C(sp³)–H bonds, enabling rapid access to 1-aminoindane derivatives. Using sterically hindered amines (e.g., N-methyl-tert-butylamine) and catalytic iodine, this one-pot reaction achieves yields up to 92%. The mechanism involves:

-

Iodination at the benzylic position.

-

Hydride transfer to form a stabilized carbocation.

-

Nucleophilic capture by the amine.

Optimization Table:

This method excels in modularity, accommodating diverse substituents on the indane ring.

Enantioselective Synthesis and Resolution

Chiral Resolution via Diastereomeric Salts

Racemic this compound is resolved using chiral acids like mandelic or tartaric acid. For example, EP2181980A1 discloses resolving rac-1-aminoindan with di-p-toluoyl-D-tartaric acid in ethanol, achieving >99% enantiomeric excess (ee) for the (R)-enantiomer. The process involves:

-

Salt formation between the racemic amine and chiral acid.

-

Fractional crystallization to isolate the less soluble diastereomer.

-

Base liberation of the enantiopure amine.

Enzymatic Resolution

Biocatalytic methods using lipases or esterases offer greener alternatives. Didier et al. achieved 99.5% ee by reducing 1-(methoxycarbonyl)-indan-2-one with baker’s yeast, followed by enzymatic hydrolysis. Immobilized Lipase PS resolved rac-azidoindanol derivatives, yielding 46% (1S,2S)-enantiomer with >96% ee.

Industrial-Scale Processes

Rasagiline Intermediate Synthesis

EP2181980A1 outlines a scalable route to (R)-1-aminoindan, a Rasagiline precursor:

-

Carbamate Formation : Racemic this compound reacts with chloroformates (e.g., methyl chloroformate) in dichloromethane.

-

Diastereomer Separation : Crystallization from methanol isolates the (R)-carbamate.

-

Hydrolysis : Heating the carbamate in 1-butanol with HCl yields (R)-1-aminoindan.

Process Parameters:

This method prioritizes cost-effectiveness, utilizing commercially available racemic amine and high-boiling solvents.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate reactions. For example, coupling 1-indanone with urea under microwaves (150°C, 20 min) achieves 75% yield, reducing reaction times tenfold compared to conventional heating.

Flow Chemistry Approaches

Continuous-flow systems enhance safety and reproducibility in nitroindane reductions. A tubular reactor with Pd/Al₂O₃ catalyst achieves 98% conversion at 100°C and 10 bar H₂, enabling kilogram-scale production.

Comparative Analysis of Methods

化学反应分析

Types of Reactions: 1-Aminoindan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 1-indanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 1-Indanone.

Reduction: 1-Indanol.

Substitution: Various substituted indan derivatives.

科学研究应用

Clinical Relevance

As a major metabolite of rasagiline, 1-aminoindan contributes to the overall neuroprotective activity attributed to rasagiline. Studies have shown that the neuroprotective effects of rasagiline may be partially mediated by this compound, which acts as a weak reversible inhibitor of monoamine oxidase B (MAO-B). This inhibition is crucial as it helps increase dopamine levels in the brain, alleviating symptoms associated with Parkinson's disease .

Case Studies

- Study on Neuroprotection : In a study involving 6-hydroxydopamine and lactacystin-induced models of Parkinson's disease, 1-(R)-aminoindan demonstrated significant neuroprotective effects by restoring dopaminergic function and mitigating neuronal damage .

- Oxidative Stress Response : Another investigation highlighted that 1-(R)-aminoindan effectively reduced oxidative stress markers in neuronal cultures exposed to harmful agents, reinforcing its potential as a therapeutic agent against neurodegenerative diseases .

Overview

The resolution of racemic mixtures of this compound into its enantiomers is crucial for enhancing its therapeutic efficacy. Various methods have been explored to achieve this, including the use of chiral organic acids.

Chiral Resolution Process

Recent advancements indicate that naturally occurring chiral dicarboxylic acids such as L(+)-aspartic acid and L(-)-malic acid can be employed for the resolution of this compound. The process involves crystallizing diastereomeric salts from a solution containing racemic this compound and chiral acids. Optimal conditions have been identified to maximize yield and efficacy in an industrial context .

Economic Advantages

Utilizing inexpensive chiral resolving agents has shown economic benefits over traditional methods. The fractional crystallization process allows for effective separation while maintaining cost efficiency, making it viable for large-scale applications .

Parkinson's Disease Treatment

Given its neuroprotective properties, this compound is being investigated as a potential adjunct therapy in Parkinson's disease management. Its ability to enhance dopaminergic signaling without significant cardiovascular side effects makes it an attractive candidate for further clinical exploration.

作用机制

1-Aminoindan exerts its effects primarily through its ®-enantiomer, which is pharmacologically active. It acts as a neuroprotective agent by modulating catecholamine levels in the brain. The compound inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels and providing neuroprotection .

相似化合物的比较

Comparison with Structurally Similar Compounds

Aminoindane derivatives share a bicyclic indan backbone but differ in substituent positions and functional groups, leading to distinct pharmacological profiles. Below is a comparative analysis:

Structural Analogues

| Compound | CAS No. | Substituent Position | Key Structural Features |

|---|---|---|---|

| 1-Aminoindan | 10277-74-4 | 1-position | Primary amine at C1 of indan ring |

| 2-Aminoindan | 24425-40-9 | 2-position | Primary amine at C2 |

| 5-IAI | 1346609-32-7 | 5-iodo, 2-position | Iodo substitution at C5, amine at C2 |

| MDAI | 133149-92-1 | 5,6-methylenedioxy | Methylenedioxy group at C5-C6 |

Key Insights :

- Positional Isomerism: this compound’s C1 amine allows unique interactions with α-syn’s hydrophobic clefts (e.g., V71, T72, A76) and polar residues (e.g., D119, S129) . In contrast, 2-aminoindan derivatives (e.g., 5-IAI) exhibit serotonin receptor agonism and MDMA-like effects due to C2 substitution .

- Substituent Effects : 5-IAI’s iodine atom enhances lipophilicity and serotonin transporter (SERT) affinity, but it lacks neurotoxicity compared to para-iodoamphetamine .

Pharmacological Properties

Key Insights :

- Neuroprotection: this compound’s α-syn binding prevents fibril formation, a mechanism absent in 2-aminoindan and 5-IAI .

- Metabolism: this compound is metabolized via CYP1A2 to inactive hydroxylated and N-dealkylated products, whereas 5-IAI undergoes hepatic glucuronidation .

Receptor Binding Profiles

- This compound: Binds adenosine A1 receptors (A1R) via hydrophobic interactions (F171, I274) and A2A receptors (F163, E164) . Stabilizes α-syn’s loop conformation, reducing neurotoxicity .

- 2-Aminoindan: Targets σ receptors and serotonin transporters (SERT), inducing analgesic effects .

Clinical and Regulatory Status

- This compound: Not directly marketed but critical as a rasagiline metabolite. Classified as an environmentally hazardous substance (UN 3082) .

生物活性

1-Aminoindan, a derivative of indane, has garnered attention for its neuroprotective properties and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its comparative efficacy with related compounds.

Neuroprotective Effects

This compound is primarily recognized as a metabolite of rasagiline, an anti-Parkinsonian drug that exhibits irreversible inhibition of monoamine oxidase B (MAO-B). Research indicates that this compound contributes to the neuroprotective effects observed with rasagiline. It has been shown to prevent dexamethasone-induced cell death in various cell lines, including neuroblastoma and glioblastoma cells. In studies, this compound demonstrated significant reductions in apoptosis markers and increased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, highlighting its role in promoting cell survival under stress conditions .

The neuroprotective mechanisms of this compound involve several pathways:

- MAO-B Inhibition : While this compound itself is a weak reversible inhibitor of MAO-B, it plays a role in the overall efficacy of rasagiline by reducing oxidative stress and apoptosis in neuronal cells .

- Protein Kinase C (PKC) Activation : Studies have indicated that this compound activates pro-survival PKC isoforms while inhibiting pro-apoptotic forms. This dual action enhances neuronal resilience against apoptotic stimuli .

- Reduction of Apoptotic Markers : Research has shown that treatment with this compound leads to decreased cleavage of caspases involved in the apoptotic pathway and reduced phosphorylation of histone H2A.X, a marker of DNA damage .

Comparative Studies

In comparative studies evaluating the neuroprotective effects of rasagiline, selegiline, and this compound, it was found that:

| Compound | Neuroprotective Effect | MAO-B Inhibition | Apoptosis Prevention |

|---|---|---|---|

| Rasagiline | Highest | Strong | Most effective |

| Selegiline | Moderate | Strong | Effective |

| This compound | Weak | Moderate | Somewhat effective |

Rasagiline exhibited the highest neuroprotective effect among these compounds, while this compound showed weaker activity but still contributed to overall neuroprotection when combined with rasagiline .

Case Studies and Clinical Relevance

Clinical trials involving rasagiline have demonstrated significant symptomatic improvement in Parkinson's disease patients. The ADAGIO study suggested that early treatment with rasagiline could slow disease progression, potentially due to the combined effects of rasagiline and its metabolite this compound .

Moreover, studies on aminoindane derivatives have revealed additional biological activities beyond neuroprotection:

- Antibacterial Activity : Recent investigations into aminoindane derivatives have shown promising antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

- Anxiolytic Effects : Related compounds like this compound-1,5-dicarboxylic acid (AIDA) have been studied for their anxiolytic properties in animal models .

常见问题

Q. What established synthetic routes exist for 1-Aminoindan, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of indene derivatives or enzymatic resolution of racemic mixtures. For example, subtilisin-mediated kinetic resolution of (R,S)-1-aminoindan in a continuous flow bioreactor achieves enantiomeric enrichment by selectively converting the (S)-enantiomer to an amide derivative, leaving the (R)-enantiomer unreacted . Yields and purity depend on solvent choice (e.g., 3-methyl-3-pentanol), enzyme stability, and flow rate optimization. Characterization via HPLC or chiral GC is critical to assess enantiomeric excess.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?

- Methodological Answer :

- NMR : Key markers include the aromatic proton signals (δ 6.8–7.2 ppm for indane protons) and the amine proton resonance (δ 1.5–2.5 ppm, broadened due to exchange).

- IR : The NH stretching vibration (~3350 cm⁻¹) and C-N absorption (~1250 cm⁻¹) confirm the amine functional group.

- Mass Spectrometry : Molecular ion peaks at m/z 133 (C₉H₁₁N⁺) and fragmentation patterns (e.g., loss of NH₂) aid structural verification.

Experimental protocols should align with journal requirements for reproducibility, including full spectral data in supplementary materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Impervious gloves (EN 374 standard), lab coats, and eye protection are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Collect spills with inert absorbents and dispose as hazardous waste (P391) .

- Storage : Keep in a locked, cool, and dry area away from oxidizers (P363) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in impurity profiles, enantiomeric composition, or assay methodologies. To address this:

- Systematic Review : Compare studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs .

- Replicate Assays : Conduct toxicity tests (e.g., Daphnia magna LC₅₀) under standardized OECD guidelines to control variables like pH and temperature.

- Analytical Validation : Use HPLC-MS to quantify trace impurities (e.g., indene residues) that may influence toxicity .

Q. What strategies optimize enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Enzymatic Resolution : Optimize reaction parameters (e.g., temperature, solvent polarity) for subtilisin-catalyzed acyl transfer in continuous flow systems to enhance (R)-enantiomer retention .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with metal catalysts (e.g., Pd/C) to racemize the undesired enantiomer in situ.

- Chiral Chromatography : Use preparative chiral columns (e.g., Chiralpak IA) for final purification, monitored by circular dichroism (CD) spectroscopy.

Q. How can computational models predict the reactivity of this compound derivatives in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine group’s lone pair (HOMO) directs reactivity toward electrophilic aromatic substitution.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA.

- Database Mining : Cross-reference PubChem data (CID 34698-41-4) to identify analogous reactions or toxicity alerts .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using software like GraphPad Prism to estimate EC₅₀ values.

- Error Analysis : Report standard deviation (SD) and confidence intervals (CI) for triplicate experiments.

- Contradiction Mitigation : Apply ANOVA to identify outliers or batch effects, ensuring raw data is archived in repositories like Zenodo .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- SAR Workflow :

Library Synthesis : Prepare derivatives via reductive amination or Buchwald-Hartwig coupling.

Assay Design : Test analogs in in vitro models (e.g., enzyme inhibition assays) with positive/negative controls.

QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。